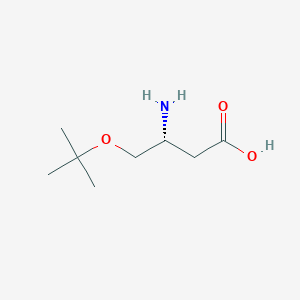

(R)-3-Amino-4-(tert-butoxy)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

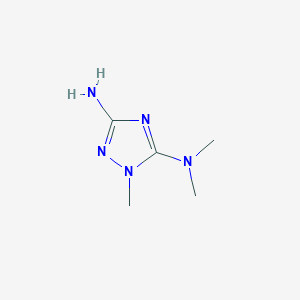

“®-3-Amino-4-(tert-butoxy)butanoic acid” is a chemical compound that has been used as a key starting material in the synthesis of sitagliptin .

Synthesis Analysis

A novel synthesis of “®-3-Amino-4-(tert-butoxy)butanoic acid” has been developed using commercially available starting materials. This process involves a stereoselective catalytic asymmetric reduction and a stereoselective Hoffmann rearrangement for the installation of the chiral β-amino center present in sitagliptin .

Molecular Structure Analysis

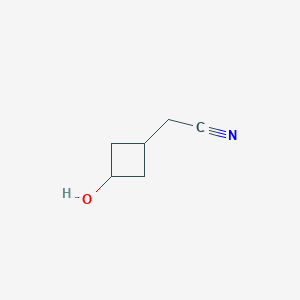

The molecular structure of “®-3-Amino-4-(tert-butoxy)butanoic acid” is complex and involves several key components. The compound contains a tert-butoxy group, an amino group, and a butanoic acid group .

Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of “®-3-Amino-4-(tert-butoxy)butanoic acid” include an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement. These reactions are crucial for the installation of the chiral β-amino acid moiety present in sitagliptin .

Wissenschaftliche Forschungsanwendungen

Asymmetric Hydrogenation and Synthesis

(3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, a derivative of (R)-3-Amino-4-(tert-butoxy)butanoic acid, has been synthesized through asymmetric hydrogenation of enamine ester. This process involves the use of chiral ferrocenyl ligands and rhodium catalysts, resulting in a high enantiomeric excess. The resultant amino ester is isolated and further processed to achieve an enantiomeric excess of over 99%. This process underlines the importance of this compound in the stereoselective preparation of pharmacophores, highlighting its significance in medicinal chemistry (Kubryk & Hansen, 2006).

Biocatalysis and Biosynthesis

A novel transaminase from Actinobacteria sp. (As-TA) has been utilized for the biosynthesis of (R)-3-amino-1-butanol, a key intermediate in the production of Dolutegravir for HIV/AIDS treatment. This process underscores the relevance of this compound in the biosynthesis of chiral amines, where the amino group is transferred efficiently under optimized conditions, achieving high conversion rates and enantiomeric excess. This marks a significant advancement in the green and efficient biosynthesis of (R)-amines, expanding the potential of this compound in pharmaceutical manufacturing (Tang et al., 2019).

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “®-3-Amino-4-(tert-butoxy)butanoic acid” could involve further exploration of its synthesis and potential applications. Given its role as a key intermediate in the synthesis of sitagliptin, it may have potential for use in the development of other therapeutic agents .

Wirkmechanismus

Target of Action

It is known that this compound is used as a starting material in dipeptide synthesis , suggesting that it may interact with enzymes or receptors involved in peptide bond formation or amino acid metabolism.

Mode of Action

It is known that this compound is used in dipeptide synthesis , which suggests that it may interact with its targets to facilitate peptide bond formation.

Biochemical Pathways

The biochemical pathways affected by ®-3-Amino-4-(tert-butoxy)butanoic acid are likely related to peptide synthesis and amino acid metabolism, given its use in dipeptide synthesis . The downstream effects of these pathways could include the production of dipeptides, which are involved in various biological processes such as cell signaling, immune response, and metabolic regulation.

Result of Action

The molecular and cellular effects of ®-3-Amino-4-(tert-butoxy)butanoic acid ’s action are likely related to its role in dipeptide synthesis . By facilitating the formation of peptide bonds, it could contribute to the production of dipeptides, which can have various effects depending on their specific sequences and structures.

Action Environment

The action, efficacy, and stability of ®-3-Amino-4-(tert-butoxy)butanoic acid can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment could affect its reactivity and stability. Furthermore, the presence of other substances, such as enzymes or cofactors, could also influence its action and efficacy .

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWXPSWESBCLDA-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2637036.png)

![N-(1,3-thiazol-2-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2637041.png)

![benzo[d][1,3]dioxol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2637042.png)

![7-[(4-Methylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol](/img/structure/B2637043.png)

![6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2637047.png)

![9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2637049.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2637050.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637051.png)

![2-(methylsulfanyl)-5-[(Z)-(3-methyl-2-thienyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2637055.png)